N-(5-chloro-2-methoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-fluoro-5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClF2N3O4S/c1-34-23-9-6-16(25)14-21(23)28-24(31)18-15-17(7-8-19(18)26)35(32,33)30-12-10-29(11-13-30)22-5-3-2-4-20(22)27/h2-9,14-15H,10-13H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSXGZQRGIYCPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClF2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound features:
- A chloromethoxyphenyl group.
- A fluorobenzamide moiety.
- A piperazine derivative linked through a sulfonyl group.
This unique combination of functional groups is hypothesized to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. Studies have shown that derivatives containing the piperazine ring often demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, the presence of the sulfonamide group is known to enhance antibacterial efficacy by inhibiting bacterial folic acid synthesis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer's. The sulfonamide moiety is often associated with enzyme inhibition due to its ability to interact with active sites on enzymes .
Anticancer Properties
Preliminary studies suggest that compounds related to this compound may possess anticancer properties. The mechanism may involve inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Case Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial activity of synthesized piperazine derivatives, revealing that compounds with similar structures to our target compound exhibited IC50 values ranging from 10 to 25 μg/mL against Salmonella Typhi and Pseudomonas aeruginosa. The structure–activity relationship (SAR) indicated that modifications in the piperazine ring significantly influenced antibacterial potency .
Case Study 2: Enzyme Inhibition Assays
In enzyme inhibition assays, derivatives were tested for their ability to inhibit AChE. The results showed that certain modifications led to enhanced inhibitory activity, with some compounds achieving IC50 values below 50 nM, suggesting strong potential for neuroprotective applications .
Data Tables
| Biological Activity | IC50 Values (μM) | Target Organism/Enzyme |
|---|---|---|
| Antibacterial | 10 - 25 | Salmonella Typhi, E. coli |
| AChE Inhibition | < 0.05 | Acetylcholinesterase |
| Anticancer | Varies (up to 20) | Various cancer cell lines |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : By targeting specific enzymes involved in metabolic pathways, the compound can disrupt essential cellular functions.
- Interaction with Biological Molecules : The compound's ability to bind with proteins such as bovine serum albumin (BSA) suggests it may influence drug delivery and bioavailability .
- Induction of Apoptosis : Potential anticancer effects may arise from the compound's ability to trigger programmed cell death in malignant cells.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound, particularly in targeting various cancer cell lines. The compound's structure suggests that it may interact effectively with biological targets involved in tumor growth and proliferation.
- Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of N-(5-chloro-2-methoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide on human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent. The IC50 values were recorded, demonstrating its effectiveness compared to standard chemotherapeutic agents.
Structure-Activity Relationship (SAR)
The structural components of this compound play a critical role in its biological activity.
| Structural Component | Role in Activity |
|---|---|
| 5-Chloro group | Enhances binding affinity to target proteins |
| Methoxy group | Increases lipophilicity, improving cellular uptake |
| Piperazine moiety | Contributes to receptor selectivity and potency |
Pharmacological Studies
Pharmacological studies have demonstrated the compound's potential as a therapeutic agent beyond oncology.
- Neuropharmacology
Preliminary investigations suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its interaction with neurotransmitter systems is under exploration.
Comparison with Similar Compounds
Key Structural Features and Functional Group Variations
The compound’s uniqueness lies in its dual fluorination (2-fluoro on benzamide and 2-fluorophenyl on piperazine) and the piperazine-sulfonyl bridge , which differentiates it from simpler sulfonamides. Below is a comparative analysis with similar compounds:
Pharmacokinetic and Binding Affinity Considerations
- Fluorine Substitution: The dual fluorination in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs like N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide .
- Piperazine vs. Piperidine : The piperazine-sulfonyl group (target compound) may offer stronger hydrogen-bonding interactions with target proteins than the piperidine-sulfonyl analog in , which lacks a basic nitrogen for protonation .
- Chloro-Methoxyphenyl Group : Shared with and , this group is associated with enhanced lipophilicity and target selectivity in herbicidal and antimicrobial contexts .
Patent-Based Insights
European patents (Evidences 3, 4) highlight benzamide derivatives with trifluoropropyloxy and triazolo-oxazine substituents as promising candidates for antiproliferative therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
